molecular formula C10H8F3N B12939253 Isoquinoline, 3,4-dihydro-5-(trifluoromethyl)-

Isoquinoline, 3,4-dihydro-5-(trifluoromethyl)-

Cat. No.: B12939253
M. Wt: 199.17 g/mol
InChI Key: CFIUVUZTXDZNTN-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3,4-dihydroisoquinoline: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydroisoquinoline structure. The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and ability to enhance the stability, lipophilicity, and bioactivity of organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethyl iodide (CF₃I) and a suitable radical initiator.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using advanced catalytic systems. For example, the use of transition metal catalysts like palladium or copper can facilitate the efficient introduction of the trifluoromethyl group into the target molecule . These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).

Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: In chemistry, 5-(trifluoromethyl)-3,4-dihydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of the resulting compounds .

Biology: The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used to study enzyme inhibition and receptor binding.

Medicine: In medicine, derivatives of 5-(trifluoromethyl)-3,4-dihydroisoquinoline are investigated for their pharmacological properties. The trifluoromethyl group can improve the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and lipophilicity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-2-methylisoquinoline
  • 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
  • 5-(Trifluoromethyl)-3,4-dihydroquinoline

Uniqueness: 5-(Trifluoromethyl)-3,4-dihydroisoquinoline is unique due to its specific structural features and the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, making the compound more stable and reactive compared to its analogs .

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

5-(trifluoromethyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C10H8F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-3,6H,4-5H2

InChI Key

CFIUVUZTXDZNTN-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C(=CC=C2)C(F)(F)F

Origin of Product

United States

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